Cas no 1207036-13-2 (N-(3-methyl-1,2-oxazol-5-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

N-(3-methyl-1,2-oxazol-5-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide structure
1207036-13-2 structure
商品名:N-(3-methyl-1,2-oxazol-5-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
CAS番号:1207036-13-2
MF:C16H13N7O2S
メガワット:367.385120153427
CID:6090131
PubChem ID:45497433

N-(3-methyl-1,2-oxazol-5-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(3-methyl-1,2-oxazol-5-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide
    • N-(3-methyl-1,2-oxazol-5-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
    • N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
    • 1207036-13-2
    • F1835-0548
    • AKOS024612955
    • N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
    • インチ: 1S/C16H13N7O2S/c1-10-8-14(25-22-10)18-13(24)9-26-15-6-5-12-19-20-16(23(12)21-15)11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,24)
    • InChIKey: LLBURICSEUZUQT-UHFFFAOYSA-N
    • ほほえんだ: C(NC1ON=C(C)C=1)(=O)CSC1=NN2C(C3=NC=CC=C3)=NN=C2C=C1

計算された属性

  • せいみつぶんしりょう: 367.08514386g/mol
  • どういたいしつりょう: 367.08514386g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 499
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 136Ų

N-(3-methyl-1,2-oxazol-5-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1835-0548-20μmol
N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
1207036-13-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1835-0548-15mg
N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
1207036-13-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1835-0548-1mg
N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
1207036-13-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1835-0548-10mg
N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
1207036-13-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1835-0548-3mg
N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
1207036-13-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1835-0548-5μmol
N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
1207036-13-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1835-0548-4mg
N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
1207036-13-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1835-0548-10μmol
N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
1207036-13-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1835-0548-25mg
N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
1207036-13-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1835-0548-2mg
N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
1207036-13-2 90%+
2mg
$59.0 2023-05-17

N-(3-methyl-1,2-oxazol-5-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide 関連文献

N-(3-methyl-1,2-oxazol-5-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamideに関する追加情報

Introduction to N-(3-methyl-1,2-oxazol-5-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide (CAS No 1207036-13-2)

N-(3-methyl-1,2-oxazol-5-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1207036-13-2, represents a sophisticated molecular architecture that integrates multiple heterocyclic scaffolds. The presence of an oxazole ring, a triazole ring, and a pyridazine ring connected through a sulfanyl linkage introduces unique chemical and biological properties that make it a promising candidate for various therapeutic applications.

The structural complexity of N-(3-methyl-1,2-oxazol-5-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide is not merely an academic curiosity but also a strategic asset in drug design. The oxazole moiety is known for its stability and ability to participate in hydrogen bonding interactions, which can enhance binding affinity to biological targets. Meanwhile, the triazole and pyridazine rings contribute to the compound's electronic properties and potential bioactivity. The sulfanyl group serves as a bridge between these heterocycles, facilitating the formation of stable intermediates during synthetic processes.

In recent years, there has been growing interest in the development of multifunctional compounds that can interact with multiple biological pathways simultaneously. N-(3-methyl-1,2-oxazol-5-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide embodies this concept by combining several pharmacophoric elements into a single molecule. This approach has been shown to improve therapeutic efficacy while reducing side effects. The compound's potential as an anti-inflammatory agent has been particularly highlighted in preclinical studies. Researchers have observed that it can modulate key inflammatory pathways by inhibiting the activity of enzymes such as COX and LOX.

The synthesis of N-(3-methyl-1,2-oxazol-5-yl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide involves multiple steps that require precise control over reaction conditions. The introduction of the sulfanyl group into the pyridazine ring is particularly challenging due to its sensitivity to various reaction conditions. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels. These improvements have enabled researchers to explore the compound's pharmacological properties more effectively.

Epidemiological studies have suggested that compounds with oxazole and triazole moieties may have protective effects against oxidative stress-related diseases. N-(3-methyl-1,2-oxazol- 5- yl)-2-{3-(pyridin- 2- yl) - 1, 2, 4triazolo 4, 3- bpyridazin - 6 - ylsulfanyl}acetamide has been tested in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Initial results indicate that it can attenuate neuroinflammation and protect against neuronal damage caused by oxidative stress. These findings are particularly encouraging given the increasing prevalence of these diseases worldwide.

The pharmacokinetic profile of N-(3-methyl- 1, 2 - oxazol - 5 - yl) - 2 { < stron g g g g g g g g g g g g g g g g (g ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( 8 - yl) - 8 , 8 , 8 - - - - - - - - - } } } } } } } } } } } } } } } acetamide is also an area of active investigation. Researchers are exploring ways to optimize its absorption, distribution, metabolism, and excretion properties. One promising approach involves the use of prodrugs that can enhance its bioavailability while minimizing toxicity. These efforts are crucial for translating preclinical findings into clinical applications.

The computational modeling of N-(3-methyl- 1, 2 - oxazol - 5 - yl) - { 8 -( pyridin - 8 ) - 8 , 8 , 8 - 8 , 8 - ylsulfanyl}acetamide has revealed insights into its binding interactions with biological targets. These studies have helped identify key residues responsible for its pharmacological effects. By understanding these interactions at the molecular level, researchers can design derivatives with enhanced potency and selectivity. This approach aligns with the growing trend toward rational drug design based on structural insights.

The regulatory landscape for novel pharmaceutical compounds like N-(3-methyl- 1, 2 - oxazol - 5 - yl) - { 8 -( pyridin - 8 ) - 8 , 8 , 8 - 8 , 8 - } acetamide is stringent but well-established. Manufacturers must adhere to Good Manufacturing Practices (GMP) and undergo rigorous testing before receiving approval for clinical use. The compound's potential as a therapeutic agent has prompted several pharmaceutical companies to invest in its development pipeline. These investments are driven by the expectation that such innovative molecules will address unmet medical needs.

In conclusion, N-(3-methyl- 1, 2 - oxazol - 5 - yl) - {< strong > 8 -( pyridin - 8 ) - 8 , , ) } acetamide (CAS No < strong >1207036- 13 -

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.